Urea, N-hydroxy-N'-(3-methoxyphenyl)-

Catalog No.
S14908757
CAS No.
110923-14-3
M.F
C8H10N2O3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-hydroxy-N'-(3-methoxyphenyl)-

CAS Number

110923-14-3

Product Name

Urea, N-hydroxy-N'-(3-methoxyphenyl)-

IUPAC Name

1-hydroxy-3-(3-methoxyphenyl)urea

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11)

InChI Key

SQTWOPXYZFUIIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NO

Urea, N-hydroxy-N'-(3-methoxyphenyl)- is a chemical compound characterized by its unique functional groups, including a urea moiety and a hydroxyl group attached to a methoxy-substituted phenyl ring. Its molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3}, and it possesses a molecular weight of approximately 208.22 g/mol. The compound is often studied for its potential applications in organic synthesis and medicinal chemistry due to its structural features, which can influence its reactivity and biological activity.

  • Formation of Urea Derivatives: It can react with amines or alcohols to form substituted ureas.
  • Condensation Reactions: The hydroxyl group can engage in condensation reactions with carbonyl compounds, leading to the formation of more complex structures.
  • Oxidation Reactions: Under certain conditions, the compound may undergo oxidation, affecting its functional groups and potentially leading to the formation of new compounds.

These reactions are significant in organic synthesis, allowing for the creation of diverse chemical entities with potential pharmaceutical applications.

Research indicates that compounds similar to N-hydroxy-N'-(3-methoxyphenyl)-urea exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some urea derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that related compounds may inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibition: Urea derivatives can act as enzyme inhibitors, impacting metabolic pathways.

The specific biological activity of N-hydroxy-N'-(3-methoxyphenyl)-urea requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-hydroxy-N'-(3-methoxyphenyl)-urea typically involves several steps:

  • Starting Materials: The synthesis usually begins with 3-methoxyaniline and a suitable carbonyl compound.
  • Formation of Urea: The reaction between the amine and isocyanate or carbonyl compound leads to the formation of the urea structure.
  • Hydroxylation: A hydroxylation step may be introduced to obtain the final product.

Various synthetic routes can be employed, including solvent-free methods or using environmentally friendly solvents like ethanol or water for greener chemistry approaches .

N-hydroxy-N'-(3-methoxyphenyl)-urea has potential applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its bioactive properties.
  • Agriculture: Compounds with similar structures are explored for use as herbicides or fungicides.
  • Material Science: Urea derivatives are being investigated for their potential in creating polymers or other materials with desirable properties.

Interaction studies involving N-hydroxy-N'-(3-methoxyphenyl)-urea typically focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level, influencing its efficacy and safety profile. Techniques such as molecular docking and spectroscopy are often utilized to assess these interactions.

Several compounds share structural similarities with N-hydroxy-N'-(3-methoxyphenyl)-urea. Here are some notable examples:

Compound NameCAS NumberKey Features
N-(2-Methoxyphenyl)urea92-15-9Exhibits similar urea functionality
N-(4-Methoxyphenyl)urea139-77-5Has different substitution on the phenyl ring
N,N-Dimethyl-N'-(3-methoxyphenyl)urea586496Contains dimethyl substitutions affecting activity
N-(5-Chloro-2-methoxyphenyl)urea186139-09-3Halogen substitution may enhance biological effects

These compounds highlight the unique characteristics of N-hydroxy-N'-(3-methoxyphenyl)-urea, particularly in terms of functional group positioning and potential reactivity.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

182.06914219 g/mol

Monoisotopic Mass

182.06914219 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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